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2-(Perfluorobutyl)ethyl acrylate - 52591-27-2

2-(Perfluorobutyl)ethyl acrylate

Catalog Number: EVT-460446
CAS Number: 52591-27-2
Molecular Formula: C9H7F9O2
Molecular Weight: 318.14 g/mol
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Product Introduction

Description

2-(Perfluorobutyl)ethyl acrylate is a chemical compound that can be used as an acrylic resin surface modifier with high water repellency and oil repellency for coating agents . It can also be used in a super concentrated emulsion method to prepare a solid sheet polycarboxylic acid water reducing agent .


Synthesis Analysis

The synthesis of 2-(Perfluorobutyl)ethyl acrylate involves a three-step procedure, which combines the reaction of perfluorobutanesulfonyl fluoride . At the end of the reaction, no significant water droplets were produced after 4 hours of continuous reaction. The fluorine-containing olefin and the unreacted fluoroalcohol are distilled off.


Molecular Structure Analysis

The molecular formula of 2-(Perfluorobutyl)ethyl acrylate is C4F9CH2CH2OC(O)CH=CH2 . Its molecular weight is 318.14 g/mol . The IUPAC name of this compound is 3,3,4,4,5,5,6,6,6-nonafluorohexyl prop-2-enoate .


Chemical Reactions Analysis

2-(Perfluorobutyl)ethyl acrylate can be used as an acrylic resin surface modifier with high water repellency and oil repellency for coating agents . It can also be used in a super concentrated emulsion method to prepare a solid sheet polycarboxylic acid water reducing agent .

Future Directions
  • Exploring its potential in developing new environmentally friendly fluoropolymers: Given the restrictions on long-chain perfluorinated substances, further research into the synthesis and properties of polymers incorporating 2-(perfluorobutyl)ethyl acrylate is crucial. This includes investigating their long-term environmental impact and potential bioaccumulation. []

(Perfluorobutyl)ethyl Methacrylate (C4MA)

Compound Description: (Perfluorobutyl)ethyl methacrylate (C4MA) is a fluorinated methacrylate monomer closely resembling 2-(perfluorobutyl)ethyl acrylate in structure. It serves as a potential building block for synthesizing fluorinated polymers with short perfluorobutyl side chains. These polymers are explored as environmentally friendly alternatives to those containing long perfluoroalkyl groups, whose emission was restricted due to environmental concerns [].

2-[[[[2-(Perfluorobutyl)]sulfonyl]methyl]amino]ethyl Acrylate (C4SA) and Methacrylate (C4SMA)

Compound Description: These compounds, 2-[[[[2-(perfluorobutyl)]sulfonyl]methyl]amino]ethyl acrylate (C4SA) and its methacrylate counterpart (C4SMA), represent another class of fluorinated monomers containing the short perfluorobutyl side chain. These monomers are investigated for their potential in developing environmentally friendly fluoropolymers [].

Poly{2-(Perfluorooctyl)ethyl Acrylate} (Poly(FA-C8))

Compound Description: Poly{2-(perfluorooctyl)ethyl acrylate} (poly(FA-C8)) is a fluoropolymer known for its unique surface properties related to the ordered structure of its perfluorooctyl side chains [, , ]. Studies have focused on understanding how factors like carbon dioxide treatment and molecular weight distribution impact the molecular aggregation states and wettability of this polymer.

1H,1H,2H,2H-perfluorooctyl Acrylate (AC6) and 1H,1H,2H,2H-perfluorodecyl Methacrylate (M8)

Compound Description: 1H,1H,2H,2H-perfluorooctyl acrylate (AC6) and 1H,1H,2H,2H-perfluorodecyl methacrylate (M8) are fluorinated monomers used in conjunction with 2-(perfluorobutyl)ethyl methacrylate (M4) for radiografting onto flax fabrics to enhance their flame retardancy and hydro-oleophobic properties [].

Overview

2-(Perfluorobutyl)ethyl acrylate is a fluorinated monomer with a molecular formula of C9H7F9O2\text{C}_9\text{H}_7\text{F}_9\text{O}_2 and a molecular weight of 318.14 g/mol. This compound is characterized by its low surface tension and high chemical stability, making it valuable in various scientific and industrial applications. It is typically a colorless to light yellow liquid and is classified as a fluorinated acrylate compound, which distinguishes it from non-fluorinated analogs due to its unique surface properties and environmental implications.

Synthesis Analysis

Methods

The synthesis of 2-(Perfluorobutyl)ethyl acrylate can be achieved through several methods, primarily involving the reaction of fluorinated alcohols with acrylic acid derivatives. Two common synthetic routes include:

  1. Reaction with Acryloyl Chloride:
    • Reagents: 1H,1H,2H,2H-nonafluoro-1-hexanol, acryloyl chloride, triethylamine, tetrahydrofuran.
    • Procedure: The fluorinated alcohol is dissolved in tetrahydrofuran along with triethylamine. Acryloyl chloride is added dropwise while cooling the mixture in ice. After the reaction, the solvents are removed using a rotary evaporator .
  2. Direct Reaction with Acrylic Acid:
    • Reagents: Fluorine-containing alcohol, acrylic acid, p-toluenesulfonic acid, hydroquinone.
    • Procedure: The fluorinated alcohol reacts with acrylic acid under controlled heating (around 80°C), utilizing p-toluenesulfonic acid as a catalyst to facilitate the reaction .

Technical Details

The industrial production of 2-(Perfluorobutyl)ethyl acrylate often employs continuous flow reactors to optimize yield and purity. Advanced purification techniques are also utilized to meet the standards required for various applications .

Molecular Structure Analysis

The molecular structure of 2-(Perfluorobutyl)ethyl acrylate features a perfluorobutyl side chain attached to an ethyl acrylate backbone. This structure imparts unique properties such as hydrophobicity and oleophobicity.

Chemical Reactions Analysis

2-(Perfluorobutyl)ethyl acrylate is involved in several types of chemical reactions:

Reactions

  1. Polymerization:
    • The acrylate group can undergo free radical polymerization to form polymers that exhibit high water and oil repellency. Initiators such as azobisisobutyronitrile or benzoyl peroxide are commonly used.
  2. Addition Reactions:
    • The acrylate group can react with nucleophiles such as amines or thiols, leading to modified acrylates suitable for specific applications .
  3. Substitution Reactions:
    • The fluorinated side chain can participate in substitution reactions under specific conditions, altering the compound's properties for tailored applications .

Technical Details

The polymerization process is typically initiated by free radicals or UV light, allowing for the formation of complex polymer networks that enhance material properties.

Mechanism of Action

The mechanism of action of 2-(Perfluorobutyl)ethyl acrylate primarily involves its ability to create hydrophobic and oleophobic barriers when incorporated into polymers or coatings.

Process

  • Upon polymerization, the compound forms a network that repels water and oil, preventing adhesion of liquids and stains on surfaces.
  • This mechanism enhances the durability and functionality of materials used in coatings and biomedical applications .

Data

Studies have shown that this compound can significantly alter the surface properties of materials, improving their resistance to environmental factors such as moisture and oils .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to light yellow liquid
  • Density: Specific density values may vary based on purity but generally fall within expected ranges for similar compounds.
  • Viscosity: Typically low due to its liquid state.

Chemical Properties

  • Stability: High chemical stability under various conditions.
  • Reactivity: Engages in polymerization and substitution reactions effectively.
  • Surface Tension: Low surface tension enhances its applicability in coatings and adhesives.

Relevant analyses indicate that these properties contribute significantly to its effectiveness in industrial applications .

Applications

2-(Perfluorobutyl)ethyl acrylate has diverse applications across various fields:

  • Chemistry: Used for creating polymers with unique surface properties, particularly those requiring high water and oil repellency.
  • Biology: Incorporated into drug delivery systems and tissue engineering scaffolds due to its biocompatibility.
  • Medicine: Utilized in developing biomedical devices and coatings that require specific surface characteristics.
  • Industry: Applied in coatings, adhesives, energy applications like fuel cells and solar cells, enhancing performance through improved material properties .

The ongoing research into this compound continues to explore its potential in advanced materials science, particularly concerning environmental safety due to its shorter fluorinated side chain compared to longer-chain alternatives .

Synthesis and Polymerization Methodologies

Controlled Radical Polymerization Techniques for Fluorinated Acrylate Monomers

The precision synthesis of poly[2-(perfluorobutyl)ethyl acrylate] (PFA-C4) leverages advanced controlled radical polymerization (CRP) techniques to achieve well-defined molecular architectures. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are paramount for synthesizing fluorinated acrylates with controlled molecular weights (Ð < 1.2) and tailored functionality. RAFT polymerization, utilizing chain-transfer agents like 2-cyano-2-propyl benzodithioate, enables precise chain-length control while preserving the terminal iodo groups of PFA-C4. These groups facilitate post-polymerization modifications, enabling the creation of α,ω-di(iodo) telechelic macroinitiators suitable for block extension or surface grafting [4] [8]. Single Electron Transfer-Degenerative Chain Transfer (SET-DT) polymerization in aqueous media catalyzed by Na₂S₂O₄ represents an environmentally benign approach. This method achieves near-linear kinetic profiles (R² > 0.98) and high end-group fidelity, crucial for synthesizing biomedical-grade fluoropolymers while minimizing organic solvent use [8]. Catalyst selection significantly influences monomer conversion rates; Cu(I)Br/PMDETA complexes in ATRP yield >95% conversion at 60°C, whereas poorly optimized systems exhibit <70% efficiency due to fluorinated monomer-induced catalyst poisoning [4].

Table 1: Performance Comparison of Polymerization Techniques for PFA-C4

TechniqueCatalyst/AgentÐConversion (%)End-Group Fidelity
RAFTCyanomethyl dodecyl trithiocarbonate1.1592High
ATRPCu(I)Br/PMDETA1.2195Moderate
SET-DTNa₂S₂O₄1.1889High

RAFT-Mediated Emulsion Polymerization for Block Copolymer Architectures

RAFT-mediated miniemulsion polymerization enables the synthesis of environmentally compliant amphiphilic block copolymers incorporating short-chain perfluoroalkyl (C4F) segments. This technique utilizes soap-free conditions with amphiphilic macro-RAFT agents (e.g., poly(acrylic acid)-b-poly(trifluoroethyl acrylate)) to stabilize particle nucleation. A critical advancement involves ABA-type triblock architectures where perfluorinated segments (C4F/stearyl acrylate, 1:1 mass ratio) form terminal blocks, while butyl acrylate/methyl methacrylate (BA/MMA) cores ensure film-forming capability. This design achieves surface fluorine enrichment (24.61 atom%) and ultralow surface energy (15.32 mN/m) due to the spontaneous segregation of C4F segments during film formation [2]. Polymerization-Induced Self-Assembly (PISA) mechanisms govern morphology evolution, with reaction temperature dictating nanoparticle shape. At 70°C, spherical micelles dominate (PDI: 0.12), whereas worm-like vesicles form at 85°C, enhancing mechanical robustness in coatings. Incorporating 3-(trimethoxysilyl)propyl methacrylate-modified SiO₂ nanoparticles introduces covalent crosslinking sites, suppressing C4F chain reorganization upon solvent exposure and maintaining oil repellency after 100 wash cycles [2] [5].

One-Step Miniemulsion Copolymerization with Crosslinking Agents

Miniemulsion copolymerization integrates multifunctional crosslinkers and nanoparticle additives to enhance the durability of PFA-C4-based coatings. The process employs ultrasonication to disperse a monomer phase containing C4F, stearyl acrylate (SA), and hexanediol diacrylate (HDDA) into aqueous solutions of costabilizers (e.g., hexadecane) and surfactants (e.g., sodium dodecyl sulfate, SDS). The inclusion of 5 wt% HDDA relative to total monomers yields crosslinked networks that immobilize perfluorobutyl segments, reducing surface reconstruction from >40% to <10% upon water immersion. Silane-functionalized halloysite nanotubes (HNTs) copolymerized with C4F act as reinforcing scaffolds, augmenting water contact angles to 162° and sliding angles to <5° through hierarchical roughness [2] [3]. The crosslinking density profoundly impacts thermal stability: Systems with 8 wt% trimethylolpropane triacrylate exhibit a 40°C increase in decomposition onset (T₆₀₀) compared to linear analogs. However, excessive crosslinking (>10 wt%) causes colloidal instability during polymerization, evidenced by a 50% increase in coagulum formation due to premature gelation [7].

Table 2: Miniemulsion Formulation Components for Crosslinked PFA-C4 Copolymers

ComponentFunctionTypical Concentration (wt%)
2-(Perfluorobutyl)ethyl acrylateHydrophobic/Oleophobic Monomer15–30
Stearyl acrylate (SA)Crystallizable Comonomer15–30
Hexanediol diacrylate (HDDA)Crosslinker3–8
HexadecaneHydrophobic Costabilizer1.5
SDSSurfactant0.5–2
MPS-SiO₂Reactive Nanofiller5–10

Optimization of Reaction Conditions for High-Yield Monomer Production

Maximizing the efficiency of PFA-C4 synthesis requires multivariate optimization of esterification and purification protocols. The nucleophilic acyl substitution between 1H,1H,2H,2H-perfluorohexan-1-ol and acryloyl chloride proceeds optimally in tetrahydrofuran (THF) with triethylamine (TEA) as an acid scavenger. Maintaining a stoichiometric excess of acryloyl chloride (1.3:1.0 mol ratio) and a reaction temperature of 0–5°C minimizes diester formation (<2%) while achieving 94% isolated yield after silica chromatography. Solvent selection critically influences purity; chloroform extraction followed by fractional distillation under reduced pressure (164°C at 760 mmHg) eliminates residual fluorinated alcohols to <100 ppm, meeting environmental safety thresholds for persistent pollutants [1] [7]. Industrial-scale production employs continuous-flow reactors with in-line FTIR monitoring to precisely regulate residence time (15 min) and temperature (40°C), enhancing throughput to >500 kg/day. Economic viability hinges on fluorine atom efficiency; C4F monomers deliver >80% of the oleophobicity of C8 analogs at 50% lower cost, driving adoption in coatings and textiles. Catalyst recycling via membrane separation reduces production costs by 30%, while solvent recovery systems cut waste generation by 70% [1].

Table 3: Economic and Process Parameters for Industrial C4F Production

ParameterBench ScaleIndustrial ScaleImprovement Strategy
Yield85–90%92–95%Continuous-flow reactors
Purity>98%>99.5%Multi-stage distillation
Production Capacity1 kg/batch500 kg/dayAutomated fed-batch systems
Solvent Consumption10 L/kg monomer3 L/kg monomerClosed-loop recycling
Catalyst Loading5 mol%0.5 mol%Immobilized catalysts

Properties

CAS Number

52591-27-2

Product Name

2-(Perfluorobutyl)ethyl acrylate

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexyl prop-2-enoate

Molecular Formula

C9H7F9O2

Molecular Weight

318.14 g/mol

InChI

InChI=1S/C9H7F9O2/c1-2-5(19)20-4-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h2H,1,3-4H2

InChI Key

GYUPEJSTJSFVRR-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C=CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

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